1-Benzhydryl-4-thiophen-2-ylsulfonylpiperazine (BTSP) has been investigated for its potential antidepressant properties. Studies have shown that BTSP inhibits the reuptake of serotonin, a neurotransmitter believed to play a role in mood regulation. [] This mechanism is similar to that of many common antidepressant medications, such as selective serotonin reuptake inhibitors (SSRIs).
Some animal studies have shown that BTSP administration produces antidepressant-like effects in animal models of depression. [, ] These studies suggest that BTSP may have potential as a therapeutic agent for depression in humans. However, more research is needed to confirm these findings and to evaluate the safety and efficacy of BTSP in clinical trials.
BTSP has also been explored for its potential effects in other areas of scientific research, including:
1-benzhydryl-4-(2-thienylsulfonyl)piperazine is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a benzhydryl group and a thienylsulfonyl moiety. The compound's structure can be represented as follows:
The compound's unique structure positions it as a potential candidate for various pharmacological applications, particularly in the realm of medicinal chemistry.
These reactions are typically facilitated by specific reagents and conditions, such as the use of bases or acids to promote nucleophilic attacks or the application of oxidizing agents like potassium permanganate.
Research indicates that compounds similar to 1-benzhydryl-4-(2-thienylsulfonyl)piperazine exhibit significant biological activities, including:
These activities underscore the compound's potential therapeutic applications.
The synthesis of 1-benzhydryl-4-(2-thienylsulfonyl)piperazine typically involves several steps:
The yield and purity of the final product depend on reaction conditions such as temperature, solvent choice, and reaction time.
1-benzhydryl-4-(2-thienylsulfonyl)piperazine has several potential applications:
Studies involving 1-benzhydryl-4-(2-thienylsulfonyl)piperazine focus on its interactions with biological targets. For instance:
Such studies are crucial for determining the viability of this compound as a therapeutic agent.
Several compounds share structural features with 1-benzhydryl-4-(2-thienylsulfonyl)piperazine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-benzhydryl-piperazine | Benzhydryl group attached to piperazine | Basic scaffold for various derivatives |
| 1-benzhydryl-4-nitro-piperazine | Nitro group substitution on piperazine | Enhanced biological activity against certain cancers |
| 1-(4-fluorophenyl)-piperazine | Fluorinated phenyl group on piperazine | Increased lipophilicity and receptor affinity |
| 1-benzhydryl-4-(2-nitro-benzenesulfonyl)piperazine | Nitro-substituted benzenesulfonamide | Potentially higher antimicrobial activity |
The uniqueness of 1-benzhydryl-4-(2-thienylsulfonyl)piperazine lies in its specific thienylsulfonyl substitution, which may confer distinct biological activities compared to these similar compounds.
The comprehensive structural characterization of 1-benzhydryl-4-(2-thienylsulfonyl)piperazine represents a critical endeavor in understanding the molecular architecture and conformational behavior of this benzhydrylpiperazine derivative. This analysis encompasses multiple complementary analytical approaches, including single-crystal X-ray diffraction analysis, dynamic nuclear magnetic resonance spectroscopy studies, and computational conformational modeling, each providing unique insights into the three-dimensional structure and molecular dynamics of this sulfonyl-substituted piperazine compound.
Single-crystal X-ray diffraction analysis serves as the gold standard for determining the precise molecular geometry and crystal packing arrangements of 1-benzhydryl-4-(2-thienylsulfonyl)piperazine. Based on structural investigations of closely related benzhydrylpiperazine sulfonyl derivatives, this compound is expected to crystallize in the monoclinic crystal system, most likely adopting the space group P21/c, which has been consistently observed across multiple structurally analogous compounds [1] [2] [3].
The crystallographic analysis reveals that the piperazine ring adopts the energetically favorable chair conformation, as demonstrated consistently across all reported benzhydrylpiperazine sulfonyl derivatives [1] [2] [3]. This conformational preference is confirmed through puckering parameter analysis, where the piperazine ring exhibits characteristic values of Q = 0.5854-0.5977 Å, θ = 3.07-176.27°, and φ = 198-208°, indicating a well-defined chair geometry with minimal distortion [2] [3]. The chair conformation represents the most stable arrangement for six-membered saturated rings, minimizing both torsional strain and steric repulsion between substituents.
The geometry around the sulfur atom consistently displays a distorted tetrahedral configuration across all related structures [1] [2] [3]. This distortion arises from the electronic and steric effects of the sulfonyl group, where the S-O bond angles deviate significantly from the ideal tetrahedral angle of 109.5°. Specifically, the O-S-O bond angles range from 119.92° to 120.1°, reflecting the repulsive interactions between the electronegative oxygen atoms and the influence of the sulfonyl group's electronic structure [2] [3]. The widening of the O-S-O angle is attributed to the shortened S=O double bond character and the resulting electron-electron repulsion.
The N-S bond distances fall within the expected range of 1.63-1.69 Å for sulfonamide linkages, indicating typical covalent bonding characteristics without significant strain or unusual electronic effects [2]. The dihedral angle between the least-squares plane of the piperazine ring and the benzene rings attached to the sulfur and nitrogen atoms provides crucial information about the overall molecular conformation. These dihedral angles typically range from 71.65° to 86.32°, indicating that the aromatic substituents adopt orientations that minimize steric hindrance while maximizing stabilizing interactions [2] [3].
The crystal packing analysis reveals the presence of intermolecular hydrogen bonding interactions, primarily of the C-H···O type, which contribute to the overall stability of the crystal lattice [2] [3]. These weak hydrogen bonds, while individually modest in strength, collectively provide significant stabilization through cooperative effects throughout the three-dimensional crystal structure. The packing arrangements also demonstrate the influence of aromatic π-π stacking interactions between benzene rings of adjacent molecules, further contributing to the crystal stability.
| Crystallographic Parameter | 1-Benzhydryl-4-(benzenesulfonyl)piperazine [2] | 1-Benzhydryl-4-(toluene-4-sulfonyl)piperazine [1] | 1-Benzhydryl-4-(4-chlorophenylsulfonyl)piperazine [3] |
|---|---|---|---|
| Space Group | P21/c | P21/c | P21/c |
| a (Å) | 13.2390(10) | 13.5800(10) | 9.392(7) |
| b (Å) | 9.1960(7) | 8.9630(7) | 13.114(10) |
| c (Å) | 18.5810(16) | 18.9040(10) | 19.225(11) |
| β (°) | 110.873(3) | 106.851(3) | 113.645(3) |
| Z | 4 | 4 | 4 |
| R1 | 0.0603 | 0.0468 | 0.051 |
Dynamic nuclear magnetic resonance spectroscopy provides invaluable insights into the solution-phase behavior and conformational dynamics of 1-benzhydryl-4-(2-thienylsulfonyl)piperazine. The proton nuclear magnetic resonance spectrum reveals characteristic chemical shift patterns that reflect the electronic environment and molecular conformation in solution [4] [5].
The piperazine ring protons appear as two distinct sets of signals, typically observed as broad multiplets in the δ 2.35-3.25 ppm region [4] [5]. This chemical shift range is characteristic of aliphatic CH2 groups adjacent to nitrogen atoms, where the electron-withdrawing effect of the nitrogen slightly deshields the protons. The broadening of these signals often indicates conformational exchange processes occurring on the nuclear magnetic resonance timescale, reflecting the dynamic nature of the piperazine ring in solution.
The benzhydryl proton presents as a characteristic singlet in the δ 4.31-4.36 ppm region, appearing downfield due to the deshielding effect of the two aromatic rings [4] [5]. This chemical shift position is highly diagnostic for the benzhydryl moiety and remains relatively consistent across different sulfonyl derivatives, indicating that the electronic environment around this proton is primarily determined by the attached aromatic systems rather than the distant sulfonyl substituent.
The aromatic proton region, spanning δ 7.14-9.00 ppm, provides detailed information about the electronic environment of the benzene rings and the thienyl sulfonyl substituent [4] [5]. The thiophene ring protons are expected to appear in the δ 7.2-7.8 ppm region, with the α-protons (adjacent to sulfur) appearing more downfield than the β-protons. The complex splitting patterns observed in this region reflect the coupling between adjacent aromatic protons and provide valuable structural confirmation.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with carbonyl carbons appearing in the δ 119.93-150.15 ppm range for related compounds [4] [5]. The aromatic carbon signals provide detailed information about the substitution patterns and electronic effects within the aromatic systems. The piperazine carbon atoms typically appear in the δ 45-51 ppm region, reflecting their aliphatic nature and proximity to nitrogen atoms.
Variable-temperature nuclear magnetic resonance studies would be particularly valuable for understanding the conformational dynamics of the piperazine ring and the rotation around the N-S bond. Such studies could reveal the energy barriers for conformational interconversion and provide insights into the preferred conformations in solution versus the solid state.
| Spectroscopic Parameter | Typical Chemical Shift Range (δ ppm) | Assignment |
|---|---|---|
| Piperazine CH2 | 2.35-3.25 | N-CH2-CH2-N protons |
| Benzhydryl CH | 4.31-4.36 | Central benzhydryl proton |
| Aromatic H | 7.14-9.00 | Benzene and thiophene protons |
| 13C Aromatic | 119.93-150.15 | Aromatic carbon framework |
Computational conformational modeling employs advanced quantum mechanical methods to predict and analyze the three-dimensional structure and energetics of 1-benzhydryl-4-(2-thienylsulfonyl)piperazine. Density functional theory calculations, particularly using the B3LYP and M06-2X functionals with basis sets ranging from 6-31G(d) to 6-311G(d,p), provide accurate predictions of molecular geometry, electronic structure, and conformational preferences [6] [7] [8].
The computational analysis confirms that the piperazine ring strongly favors the chair conformation, consistent with experimental crystallographic observations [9] [10] [11]. The calculated energy difference between chair and boat conformations typically exceeds 5-7 kcal/mol, demonstrating the clear thermodynamic preference for the chair arrangement. This stability arises from the minimization of torsional strain and the adoption of staggered conformations around all C-C and C-N bonds within the ring.
The sulfonyl group geometry optimization reveals the characteristic distorted tetrahedral arrangement around the sulfur atom [1] [2] [3]. Computational methods accurately reproduce the experimental bond angles and distances, with O-S-O angles widening to approximately 120° due to electronic repulsion effects. The S-N bond length calculations fall within the experimental range of 1.63-1.69 Å, confirming the reliability of the computational approach.
Molecular electrostatic potential analysis provides crucial insights into the charge distribution and reactive sites within the molecule [8]. The negative electrostatic potential regions are localized primarily on the sulfonyl oxygen atoms, indicating these sites as potential hydrogen bond acceptors or coordination sites. Conversely, the positive potential regions are concentrated on hydrogen atoms, particularly those attached to aromatic carbons, suggesting potential hydrogen bond donor capabilities.
The frontier molecular orbital analysis reveals important information about the electronic properties and chemical reactivity of the compound [6] [7] [8]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap provides insights into the electronic transitions and chemical stability. Compounds with smaller energy gaps typically exhibit higher chemical reactivity and softer character, while larger gaps indicate greater stability and harder character.
Global reactivity descriptors, including chemical hardness, softness, electronegativity, and electrophilicity index, can be calculated from the frontier orbital energies [8]. These parameters provide quantitative measures of chemical reactivity and can be used to predict reaction pathways and relative reactivities within a series of related compounds.
Natural bond orbital analysis reveals the stabilizing effects of hyperconjugative interactions and charge delocalization within the molecule [8]. The analysis identifies specific orbital interactions that contribute to molecular stability, including π→π* transitions within the aromatic systems and n→σ* interactions involving the nitrogen lone pairs and adjacent sigma bonds.
Conformational energy surface scanning provides detailed information about the rotational barriers around key bonds, particularly the N-S bond connecting the piperazine ring to the sulfonyl group. These calculations reveal the preferred torsional angles and the energy costs associated with conformational changes, providing insights into the molecular flexibility in solution.
| Computational Parameter | Method/Typical Values | Significance |
|---|---|---|
| DFT Functional | B3LYP, M06-2X | Electronic structure calculation |
| Basis Set | 6-31G(d), 6-311G(d,p) | Orbital description accuracy |
| Piperazine Conformation | Chair (lowest energy) | Thermodynamic preference |
| Sulfonyl Geometry | Distorted tetrahedral | Electronic optimization |
| HOMO-LUMO Gap | Compound dependent | Reactivity indicator |
| Charge Distribution | N: negative; S: positive | Electrostatic properties |